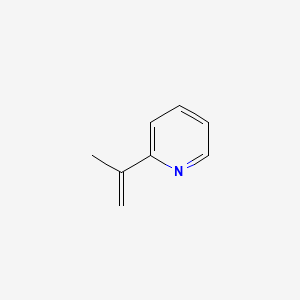

2-Isopropenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKIORXNEJFOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983720 | |

| Record name | 2-(Prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-13-5 | |

| Record name | 2-(1-Methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropenylpyridine Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of the 2-isopropenylpyridine monomer. This versatile compound serves as a valuable building block in polymer chemistry and organic synthesis, with its pyridine ring offering opportunities for coordination chemistry, quaternization, and imparting specific functionalities to polymers.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: a Grignard reaction with 2-acetylpyridine to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the desired alkene.

Step 1: Grignard Reaction to form 2-(Pyridin-2-yl)propan-2-ol

The first step involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to the carbonyl carbon of 2-acetylpyridine. This reaction forms the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol.

Step 2: Dehydration of 2-(Pyridin-2-yl)propan-2-ol

The intermediate alcohol is then dehydrated using a strong acid catalyst, typically under heat, to eliminate a molecule of water and form the isopropenyl double bond.

Below is a logical workflow for the synthesis process:

A Technical Guide to the Physicochemical Properties of 2-Isopropenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-isopropenylpyridine. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document presents computed properties alongside data for the structurally similar compound, 2-isopropylpyridine, for comparative purposes. Furthermore, detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided, enabling researchers to produce and verify the properties of this compound in a laboratory setting.

Core Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N | PubChem[1] |

| Molecular Weight | 119.16 g/mol | PubChem[1] |

| Exact Mass | 119.0735 g/mol | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 107 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 2-Isopropylpyridine (for comparison)

For the purpose of comparison and to highlight the differences, the following table summarizes the experimentally determined properties of the saturated analog, 2-isopropylpyridine.

| Property | Value | Conditions | Source |

| Boiling Point | 159.8 °C | at 760 mmHg | Guidechem[2], ChemBK[3] |

| Melting Point | -141 °C | Guidechem[2], ChemBK[3] | |

| Density | 0.912 g/cm³ | Guidechem[2], ChemBK[3] | |

| Refractive Index | 1.492 | Guidechem[2], ChemBK[3] | |

| Flash Point | 23.2 °C | Guidechem[2], ChemBK[3] | |

| pKa | 5.83 | at 25°C | ChemicalBook[4] |

| Vapor Pressure | 3.2 mmHg | at 25°C | ChemBK[3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | ChemBK[3] |

Synthesis and Reactions

This compound is a valuable monomer in polymer synthesis due to its reactive vinyl group and the presence of the pyridine moiety, which can be used for further functionalization.

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of alkenes from carbonyl compounds is the Wittig reaction.[5][6] this compound can be synthesized from the readily available 2-acetylpyridine.

Anionic Polymerization of this compound

This compound can undergo living anionic polymerization to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7] This process requires stringent anhydrous and anaerobic conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-acetylpyridine via a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Acetylpyridine

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, inert atmosphere (N₂ or Ar)

Procedure:

-

A solution of methyltriphenylphosphonium bromide in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C, and n-BuLi is added dropwise, resulting in the formation of the orange-red phosphorus ylide.

-

After stirring at room temperature for 1 hour, the mixture is cooled again to 0 °C.

-

A solution of 2-acetylpyridine in dry THF is added dropwise to the ylide solution.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Protocol 2: Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight via living anionic polymerization.

Materials:

-

This compound, purified and distilled

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

sec-Butyllithium (sec-BuLi) as an initiator

-

Methanol, degassed

-

High-vacuum line, glass reactor with break-seals

Procedure:

-

All glassware is rigorously cleaned and flame-dried under high vacuum.

-

The reactor is attached to the high-vacuum line, and THF is distilled into it.

-

A known amount of sec-BuLi is introduced into the reactor via a break-seal.

-

The reactor is cooled to -78 °C (dry ice/acetone bath).

-

A pre-measured amount of purified this compound monomer is distilled into the reactor, and the polymerization is initiated.

-

The reaction is allowed to proceed for a specified time to ensure complete conversion.

-

The living polymer chains are terminated by the addition of degassed methanol, which causes the color of the living anions to disappear.

-

The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Protocol 3: Determination of Boiling Point

Objective: To determine the boiling point of this compound.

Apparatus:

-

Distillation flask, condenser, receiving flask, thermometer, heating mantle.

Procedure:

-

A small amount of the purified this compound is placed in the distillation flask with a few boiling chips.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head.

-

The liquid is heated gently, and the temperature is recorded when a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Protocol 4: Determination of Density

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle), analytical balance, constant temperature water bath.

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

It is then filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass is recorded.

-

The pycnometer is emptied, dried, and filled with this compound.

-

The process in step 2 is repeated for the this compound sample.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer), where the volume is determined from the mass and known density of water at the specified temperature.

Protocol 5: Determination of Refractive Index

Objective: To determine the refractive index of this compound.

Apparatus:

-

Abbe refractometer, constant temperature water bath, light source (sodium lamp).

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the scale. The temperature should be maintained at a constant value (e.g., 20 °C) using the water bath.

References

- 1. This compound | C8H9N | CID 81007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 2-ISOPROPYL PYRIDINE CAS#: 644-98-4 [m.chemicalbook.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. This compound | 6515-13-5 | Benchchem [benchchem.com]

2-isopropenylpyridine CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropenylpyridine, with the CAS Number 6515-13-5 , is a pyridine derivative with potential applications in polymer chemistry and as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a vinyl group attached to the pyridine ring, makes it a candidate for polymerization and various organic transformations. This guide provides a comprehensive overview of its chemical properties, safety information, synthesis, and polymerization, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 6515-13-5 | [1] |

| Molecular Formula | C₈H₉N | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| IUPAC Name | 2-(prop-1-en-2-yl)pyridine | |

| Appearance | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found |

Safety Data Sheet

A comprehensive understanding of the hazards associated with this compound is crucial for safe laboratory practice. The following table summarizes the GHS hazard information.[1]

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |

| Sensitization, skin | H317: May cause an allergic skin reaction |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Precautionary Statements: Standard precautionary measures for handling flammable, corrosive, and toxic chemicals should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding ignition sources.

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of this compound are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.[2][3] In this case, this compound can be synthesized from 2-acetylpyridine and a phosphorus ylide.

Reaction Scheme:

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Isopropenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropenylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with an isopropenyl group. This unique structure, combining the aromatic, electron-deficient nature of the pyridine ring with the reactive carbon-carbon double bond of the isopropenyl moiety, imparts a versatile yet sensitive chemical profile. This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, drawing upon available data and analogous behavior of similar compounds, particularly 2-vinylpyridine. It is intended to serve as a foundational resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development. This document outlines key reactivity patterns, stability considerations, and detailed experimental protocols for its study, supplemented by structured data tables and process visualizations.

Introduction

This compound (CAS No. 6515-13-5) is a pyridine derivative with significant potential as a monomer for polymerization and as a building block in organic synthesis.[1][2][3][4][5] Its chemical behavior is dictated by the interplay between the electron-withdrawing pyridine ring and the electron-rich isopropenyl group. While specific experimental data on this compound is limited, its reactivity and stability can be largely inferred from its close structural analog, 2-vinylpyridine.[6] This guide will explore these characteristics in detail.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 6515-13-5[1][3][4][5] |

| Molecular Formula | C₈H₉N[1][2] |

| Molecular Weight | 119.16 g/mol [1][2] |

| IUPAC Name | 2-(prop-1-en-2-yl)pyridine[2] |

| Appearance | Not explicitly stated, likely a colorless to brown liquid by analogy to 2-vinylpyridine.[6] |

| Boiling Point | Not explicitly stated. |

| Melting Point | Not explicitly stated. |

| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents.[6] |

Reactivity of this compound

The reactivity of this compound is characterized by the dual functionality of the pyridine ring and the isopropenyl group.

Polymerization

The most significant reaction of this compound is its propensity to undergo polymerization at the isopropenyl group. By analogy with 2-vinylpyridine, this polymerization can be initiated by radical, cationic, or anionic initiators.[6] The resulting polymer, poly(this compound), would possess a backbone of repeating isopropenyl units with pendant pyridine rings.

Experimental Protocol: Free Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free radical polymerization.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Methanol

-

Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Inhibitor Removal: If stabilized, pass this compound through a column of basic alumina to remove the polymerization inhibitor.

-

Reaction Setup: In a Schlenk flask, dissolve the purified this compound and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 24 hours).

-

Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, GPC (for molecular weight and dispersity), and DSC/TGA (for thermal properties).

Caption: Experimental workflow for the free radical polymerization of this compound.

Nucleophilic Addition

The electron-withdrawing nature of the pyridine ring renders the double bond of the isopropenyl group susceptible to nucleophilic attack, a reaction well-documented for 2-vinylpyridine.[6] This conjugate addition would result in the formation of a 2-substituted propylpyridine derivative.

Caption: Generalized mechanism for nucleophilic addition to this compound.

Electrophilic Addition

The isopropenyl group can also undergo electrophilic addition, a characteristic reaction of alkenes. The regioselectivity of this reaction would be influenced by the electronic effects of the pyridine ring.

Caption: Generalized mechanism for electrophilic addition to this compound.

Redox Reactions

The pyridine ring of this compound can participate in redox reactions. For instance, it can be oxidized to the corresponding N-oxide or reduced to a piperidine derivative, although the latter would require conditions that do not affect the isopropenyl group if its integrity is to be maintained.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling.

Thermal and Photostability

By analogy to 2-vinylpyridine, this compound is expected to be sensitive to heat and light, which can induce spontaneous polymerization.[6][7][8] Therefore, it should be stored at low temperatures and in the dark. The presence of a polymerization inhibitor is also recommended for long-term storage.[6]

Hydrolytic Stability

The hydrolytic stability of the monomer itself is expected to be high under neutral conditions. However, the stability of its polymer, poly(this compound), in aqueous environments would be of interest for various applications. Studies on the analogous poly(2-isopropenyl-2-oxazoline) have shown pH-dependent hydrolytic stability, being stable in neutral to basic conditions and less stable in acidic environments. A similar behavior could be anticipated for poly(this compound).

Handling and Storage

Based on the GHS hazard statements for this compound, it is a flammable liquid and vapor that is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment should be used when handling this compound. For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[8] Refrigeration is advisable to inhibit polymerization.[6]

Experimental Protocol: Thermal Stability Study of this compound

Objective: To assess the thermal stability of this compound and determine the onset of decomposition or polymerization.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

TGA Analysis:

-

Place a small, accurately weighed sample of this compound into a TGA pan.

-

Heat the sample under a controlled flow of inert gas from ambient temperature to a higher temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

-

-

DSC Analysis:

-

Place a small, accurately weighed sample into a DSC pan and seal it.

-

Heat the sample under a controlled flow of inert gas over a desired temperature range at a constant heating rate.

-

Record the heat flow. Exothermic events may indicate polymerization or decomposition.

-

-

Data Analysis:

-

Analyze the TGA thermogram to determine the decomposition temperature.

-

Analyze the DSC thermogram to identify thermal events such as melting, crystallization, and exothermic or endothermic decomposition/polymerization.

-

Quantitative Data

Due to the limited specific research on this compound, quantitative data on its reactivity and stability is scarce. Table 2 provides a comparative summary of known data for this compound and its analog, 2-vinylpyridine.

| Parameter | This compound | 2-Vinylpyridine |

| CAS Number | 6515-13-5[1][3][4][5] | 100-69-6[6] |

| Molecular Weight | 119.16 g/mol [1][2] | 105.14 g/mol [6] |

| Boiling Point | - | 158 °C[6] |

| Melting Point | - | -50 °C[6] |

| Flash Point | - | 48 °C[6] |

| GHS Hazards | Flammable, Corrosive, Irritant[2] | Flammable, Corrosive, Toxic, Environmental Hazard[6] |

Conclusion

This compound is a molecule with considerable synthetic potential, primarily as a monomer. Its reactivity is governed by the isopropenyl group's susceptibility to polymerization and addition reactions, influenced by the electronic properties of the adjacent pyridine ring. The compound's stability is a key concern, with a high propensity for polymerization under ambient conditions, necessitating careful storage and handling. While direct experimental data remains limited, a robust understanding of its chemical behavior can be formulated through analogy with 2-vinylpyridine. Further research into the specific reaction kinetics, polymerization characteristics, and degradation pathways of this compound is warranted to fully unlock its potential in materials science and pharmaceutical development.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C8H9N | CID 81007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-isopropenyl pyridine, 6515-13-5 [thegoodscentscompany.com]

- 5. RR [rrscientific.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 8. innospk.com [innospk.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-Isopropenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-isopropenylpyridine. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a comprehensive analytical profile. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.

Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of atomic nuclei, while mass spectrometry elucidates the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation pattern of a compound.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in Tables 1 and 2, respectively. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.20 - 7.30 | ddd | J ≈ 7.5, 4.8, 1.2 |

| H-4 | ~7.65 - 7.75 | td | J ≈ 7.7, 1.8 |

| H-5 | ~7.40 - 7.50 | d | J ≈ 7.9 |

| H-6 | ~8.55 - 8.65 | ddd | J ≈ 4.8, 1.8, 0.9 |

| H-8a | ~5.50 - 5.60 | s (broad) | - |

| H-8b | ~5.25 - 5.35 | s (broad) | - |

| H-9 (CH₃) | ~2.10 - 2.20 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-3 | ~121 - 123 |

| C-4 | ~136 - 138 |

| C-5 | ~122 - 124 |

| C-6 | ~149 - 151 |

| C-7 | ~143 - 145 |

| C-8 | ~116 - 118 |

| C-9 | ~22 - 24 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Electron ionization (EI) would likely lead to fragmentation, providing structural information. The predicted key fragments are listed in Table 3. The molecular formula of this compound is C₈H₉N, with a monoisotopic mass of approximately 119.0735 u.

Table 3: Predicted Mass Spectrometry Data for this compound (EI)

| m/z | Proposed Fragment |

| 119 | [M]⁺ (Molecular Ion) |

| 118 | [M-H]⁺ |

| 104 | [M-CH₃]⁺ |

| 91 | [M-C₂H₄]⁺ (from rearrangement) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

If using GC-MS, dissolve the sample in a suitable volatile solvent and inject it into the GC inlet.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound.

Unveiling the Electronic Landscape: A Theoretical Exploration of 2-Isopropenylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropenylpyridine, a substituted pyridine derivative, holds significant interest in the fields of medicinal chemistry and materials science due to its potential applications stemming from its unique electronic and structural properties. As a derivative of pyridine, it is a key building block in the synthesis of various biologically active compounds and functional polymers. A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel molecules with desired properties, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies employed and presenting key findings in a structured format.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offer powerful tools to investigate the electronic characteristics of molecules with a high degree of accuracy. This guide will delve into the application of these methods to elucidate the geometry, frontier molecular orbitals, charge distribution, and vibrational properties of this compound.

Theoretical Methodology

The electronic structure of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method that balances computational cost with accuracy, making it suitable for studying molecules of this size.

Computational Protocol

A standard and robust computational protocol for analyzing the electronic properties of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation to find the structure corresponding to the minimum energy on the potential energy surface. A commonly used and reliable level of theory for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This combination provides a good description of electron correlation and includes polarization and diffuse functions, which are important for accurately modeling the electronic distribution.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Analysis: With the optimized geometry, a series of analyses are conducted to probe the electronic characteristics of this compound. These include:

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule by examining donor-acceptor interactions between localized orbitals.

-

The following diagram illustrates the typical workflow for the theoretical analysis of this compound's electronic structure.

Results and Discussion

Molecular Geometry

The geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory is expected to yield a planar pyridine ring with the isopropenyl group also being largely planar and oriented to minimize steric hindrance. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric profile.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C(pyridine)-C(isopropenyl) | ~1.48 |

| C=C (isopropenyl) | ~1.34 | |

| C-N (pyridine) | ~1.34 | |

| Bond Angle (°) | C-C-N (pyridine) | ~123 |

| C(pyridine)-C=C | ~121 | |

| Dihedral Angle (°) | Pyridine ring - Isopropenyl plane | ~0-10 |

Note: These are estimated values based on typical results for similar molecular fragments. Actual calculated values may vary slightly.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the isopropenyl group and the pyridine ring, reflecting the distribution of π-electrons. The LUMO is anticipated to be a π* orbital distributed over the entire conjugated system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 |

Note: These are estimated values based on calculations for similar pyridine derivatives.

The logical relationship between FMOs and chemical reactivity is depicted in the following diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red regions) is expected to be localized around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or coordination with metal ions. The regions around the hydrogen atoms will exhibit a positive potential (blue regions).

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign vibrational modes. Key expected vibrational modes for this compound are summarized in the table below.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3050 - 3100 |

| C-H stretching (aliphatic) | 2900 - 3000 |

| C=C stretching (isopropenyl) | ~1640 |

| C=C/C=N stretching (pyridine ring) | 1400 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 700 - 900 |

Note: These are approximate ranges and the actual calculated frequencies may be scaled to better match experimental data.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful and indispensable framework for understanding the electronic structure of this compound. Through a systematic computational protocol involving geometry optimization, frequency calculations, and detailed electronic analyses, deep insights into the molecule's geometry, stability, and reactivity can be gained. The predicted electronic characteristics, including the distribution of frontier molecular orbitals and the molecular electrostatic potential, highlight the key features that govern its chemical behavior. This theoretical foundation is crucial for the rational design of new derivatives with tailored properties for applications in drug development and materials science. While this guide provides a comprehensive overview based on established theoretical principles, further dedicated computational and experimental studies on this compound would be invaluable to precisely quantify its electronic and structural parameters.

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 2-Isopropenylpyridine

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 2-isopropenylpyridine, a pivotal building block for researchers, scientists, and drug development professionals. This document details the core synthetic routes, presenting quantitative data, in-depth experimental protocols, and visual representations of the chemical workflows.

Introduction: The Emergence of a Key Pyridine Derivative

The history of pyridine and its derivatives dates back to the 19th century, with early alchemists likely preparing impure forms by heating animal bones. The formal discovery and isolation of pyridine is credited to the Scottish scientist Thomas Anderson in 1849. The first major synthesis of a pyridine derivative was described by Arthur Rudolf Hantzsch in 1881. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the advancement of organic synthesis techniques in the 20th century, particularly those focused on the creation of vinyl-substituted aromatic compounds for polymerization and as versatile chemical intermediates.

The primary methods for the synthesis of this compound that have been established and refined over the years include the dehydration of 2-(pyridin-2-yl)propan-2-ol, the Wittig reaction of 2-acetylpyridine, and the catalytic dehydrogenation of 2-isopropylpyridine. Each of these routes offers distinct advantages and is suited to different laboratory and industrial contexts.

Core Synthetic Methodologies

This section provides a detailed examination of the principal synthetic routes to this compound, including reaction mechanisms, quantitative data, and detailed experimental protocols.

Dehydration of 2-(Pyridin-2-yl)propan-2-ol

This two-step approach is one of the most common and reliable methods for synthesizing this compound. It begins with the synthesis of the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, via a Grignard reaction, followed by its dehydration.

Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol via Grignard Reaction

The initial step involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl group of 2-acetylpyridine.

dot

Caption: Synthesis of the alcohol precursor via Grignard reaction.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propan-2-ol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of 2-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (1.2 eq) in THF is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(pyridin-2-yl)propan-2-ol, which can be purified by column chromatography.

Step 2: Dehydration to this compound

The tertiary alcohol is then dehydrated, typically using a strong base or an acid catalyst, to form the desired alkene.

dot

Caption: Dehydration of the alcohol to yield this compound.

Experimental Protocol: Dehydration of 2-(Pyridin-2-yl)propan-2-ol

-

Reaction Setup: A round-bottom flask is charged with 2-(pyridin-2-yl)propan-2-ol (1.0 eq) and powdered potassium hydroxide (2.0-3.0 eq).

-

Dehydration: The mixture is heated under vacuum (or at atmospheric pressure with a distillation setup) to a temperature sufficient to cause dehydration and distill the product as it is formed (typically 120-150 °C).

-

Purification: The collected distillate is dried over anhydrous potassium carbonate and then purified by fractional distillation under reduced pressure to afford pure this compound.

Quantitative Data for Dehydration Route

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Grignard Reaction | 2-Acetylpyridine, Methylmagnesium Bromide | - | Anhydrous THF | 0 to RT | 2-4 | 85-95 |

| 2. Dehydration | 2-(Pyridin-2-yl)propan-2-ol | Potassium Hydroxide | None | 120-150 | 1-2 | 70-85 |

Wittig Reaction of 2-Acetylpyridine

The Wittig reaction provides a direct method for the conversion of the carbonyl group of 2-acetylpyridine into a carbon-carbon double bond. This reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane.

dot

Caption: Synthesis of this compound via the Wittig reaction.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a dry, nitrogen-flushed flask, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a solution of a strong base such as n-butyllithium in hexanes (1.0 eq) is added dropwise. The resulting orange-red solution of the ylide is stirred at this temperature for 30-60 minutes.

-

Wittig Reaction: A solution of 2-acetylpyridine (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide by-product.

Quantitative Data for Wittig Reaction Route

| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Acetylpyridine, Methyltriphenylphosphonium Bromide | n-Butyllithium | Anhydrous THF | 0 to RT | 12-24 | 60-80 |

Catalytic Dehydrogenation of 2-Isopropylpyridine

This method involves the removal of hydrogen from 2-isopropylpyridine to introduce a double bond, forming this compound. This reaction is typically carried out at high temperatures over a heterogeneous catalyst. While a well-established industrial process for similar transformations, specific detailed laboratory protocols for this exact conversion are less commonly reported in academic literature. The following represents a plausible experimental approach based on analogous dehydrogenation reactions.[1]

dot

Caption: Catalytic dehydrogenation of 2-isopropylpyridine.

Experimental Protocol: Catalytic Dehydrogenation (Proposed)

-

Catalyst Preparation: A suitable dehydrogenation catalyst (e.g., iron(III) oxide promoted with potassium oxide, or a platinum-based catalyst on a solid support) is packed into a tube furnace.

-

Reaction: A stream of 2-isopropylpyridine vapor, carried by an inert gas such as nitrogen, is passed over the heated catalyst bed (typically at 500-600 °C).

-

Product Collection: The reaction products are passed through a condenser to liquefy the organic components.

-

Purification: The collected liquid is then subjected to fractional distillation to separate the desired this compound from any unreacted starting material and by-products.

Quantitative Data for Catalytic Dehydrogenation Route

| Reactant | Catalyst | Temperature (°C) | Pressure | Yield (%) |

| 2-Isopropylpyridine | Iron(III) oxide-based or Platinum-based | 500-600 | Atmospheric | Variable (process dependent) |

Conclusion

The synthesis of this compound has evolved with the broader field of organic chemistry, offering multiple reliable pathways for its production. The Grignard reaction followed by dehydration provides a high-yield, two-step method that is widely applicable in a laboratory setting. The Wittig reaction offers a more direct conversion from a common starting material, 2-acetylpyridine, and is a valuable tool for olefination. Catalytic dehydrogenation represents a potential industrial-scale method, though detailed laboratory protocols are less common. The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and the specific equipment and expertise available to the researcher. This guide provides the foundational knowledge for scientists and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

The Ascendant Role of Pyridine-Containing Monomers: A Technical Guide to Synthesis, Polymerization, and Application

For Researchers, Scientists, and Drug Development Professionals

The versatile pyridine ring, a cornerstone of medicinal chemistry and materials science, continues to fuel innovation through the development of novel monomers. This technical guide delves into the synthesis, characterization, and burgeoning applications of these advanced materials, with a particular focus on their utility in drug discovery and smart materials. The inherent properties of the pyridine moiety—its basicity, aromaticity, and ability to coordinate with metals—make it a powerful building block for creating functional polymers with tailored properties.

Novel Pyridine-Containing Monomers: A Landscape of Innovation

Recent research has yielded a variety of novel pyridine-containing monomers, expanding the toolbox for polymer chemists and material scientists. These monomers can be broadly categorized based on their polymerizable group, with vinylpyridines, acrylates/methacrylates, and norbornene derivatives being the most prominent.

Vinylpyridine Derivatives

Vinylpyridines, particularly 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), are foundational monomers in this class.[1][2] Their utility has been expanded through the synthesis of novel derivatives, such as vinyl-2,2'-bipyridine, which can form metal-coordinating polymers.[3]

Pyridine-Functionalized Acrylates and Methacrylates

To overcome some of the challenges associated with polyvinylpyridines, researchers have developed acrylate and methacrylate monomers with pendant pyridine groups.[4][5] These monomers, such as 4-(3-methacryloylpropyl)pyridine, offer excellent solubility and are readily polymerizable via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[4][5]

Pyridinonorbornene Monomers

A significant advancement in this field is the development of pyridinonorbornene monomers for Ring-Opening Metathesis Polymerization (ROMP).[1][6][7] These monomers, synthesized via a [4+2] cycloaddition between 2,3-pyridynes and cyclopentadiene, allow for the creation of polymers with high glass transition temperatures (Tg) and thermal stability, making them suitable for high-temperature applications.[1][6][7]

Data Presentation: Properties of Novel Pyridine-Containing Polymers

The following tables summarize key quantitative data for various polymers derived from novel pyridine-containing monomers, providing a comparative overview of their physical and thermal properties.

Table 1: Molecular Weight and Polydispersity of Pyridine-Containing Polymers

| Monomer | Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Pyridinonorbornene (1c) | ROMP | Ru-based catalyst | - | - | 1.05 - 1.15 | [1][6] |

| 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene | Free Radical | AIBN | 3.73–5.23 × 10⁴ | 5.15–5.23 × 10⁴ | 2.3–3.8 | [8] |

| 4-(3-methacryloylpropyl)pyridine (1a) | ATRP | - | - | - | 1.1 - 1.3 | [4][5][9] |

| 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) with various dianhydrides | Polycondensation | - | - | - | 1.67 - 2.14 | [10] |

Table 2: Thermal Properties of Pyridine-Containing Polymers

| Polymer | Tg (°C) | Td (°C, 5% weight loss) | Reference |

| Poly(4-vinylpyridine) | 137 | - | [11] |

| Polypyridinonorbornenes | High | High | [1][6][7] |

| Poly(styrene-maleic acid-g-chloro-pyridine) | - | Stable up to 300 | [8] |

| Polyimides from PAPP | 268–338 | 521–548 (in air) | [10] |

| Fluorinated pyridine-containing polyimides | 258–312 | >561 | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyridine-containing monomers and their subsequent polymerization.

Synthesis of Pyridinonorbornene Monomers via 2,3-Pyridyne Intermediate

This protocol describes the expedient synthesis of pyridinonorbornene monomers, which are valuable for ROMP.[1][6][7]

Materials:

-

Substituted 2-aminopyridine precursor

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

18-crown-6

-

Potassium fluoride (KF)

-

Cyclopentadiene

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Preparation of the 2,3-pyridyne precursor: The synthesis starts from a suitably substituted 2-aminopyridine.

-

Generation of the 2,3-pyridyne: The precursor is dissolved in anhydrous MeCN. TMSOTf is added, followed by 18-crown-6 and KF. The reaction mixture is stirred at room temperature to generate the highly reactive 2,3-pyridyne intermediate.

-

[4+2] Cycloaddition: Freshly cracked cyclopentadiene is added to the reaction mixture to trap the 2,3-pyridyne via a [4+2] cycloaddition reaction.

-

Purification: The resulting pyridinonorbornene monomer is purified by column chromatography on silica gel.

Ring-Opening Metathesis Polymerization (ROMP) of Pyridinonorbornene

This protocol outlines the controlled polymerization of pyridinonorbornene monomers.[1][6][7]

Materials:

-

Pyridinonorbornene monomer

-

Grubbs' third-generation catalyst (or other suitable Ru-based catalyst)

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane - DCM or 1,2-dichloroethane - DCE)

Procedure:

-

In a glovebox, the pyridinonorbornene monomer is dissolved in the anhydrous solvent.

-

The Ru-based catalyst is added to the monomer solution to initiate the polymerization.

-

The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 60 °C) for a specified time to achieve the desired molecular weight.

-

The polymerization is quenched by adding an excess of ethyl vinyl ether.

-

The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Applications in Drug Development: Targeting PIM-1 Kinase

Novel pyridine-based compounds are showing significant promise as anticancer agents, particularly as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation and survival.[13][14][15][16]

Table 3: Anticancer Activity of Novel Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | MCF-7 (Breast) | 0.5 | [13][14] |

| Compound 12 | HepG2 (Liver) | 5.27 | [13][14] |

| Compound H42 | SKOV3 (Ovarian) | 0.87 | [17][18] |

| Compound H42 | A2780 (Ovarian) | 5.4 | [17][18] |

| Compound 7h | MCF-7 (Breast) | 1.89 | [15] |

| Compound 8f | MCF-7 (Breast) | 1.69 | [15] |

| Compound TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [19] |

PIM-1 Kinase Inhibition Signaling Pathway

The inhibition of PIM-1 kinase by pyridine derivatives disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis.

Caption: PIM-1 kinase inhibition by a pyridine derivative, leading to apoptosis.

Advanced Material Applications

Beyond the biomedical sphere, pyridine-containing polymers are integral to the development of advanced materials with tunable properties.

Stimuli-Responsive Polymers

The basic nitrogen atom in the pyridine ring can be protonated or quaternized, making polymers containing this moiety responsive to pH and other stimuli.[20][21] This property is harnessed in the design of "smart" materials for applications such as drug delivery and sensors.

Conducting Polymers and Electrochromic Devices

Pyridine-containing conjugated polymers are being explored for their electronic properties.[22] For instance, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine have been used as electrode materials in electrochromic devices, demonstrating high optical contrast and rapid switching times.[23]

Experimental and Synthetic Workflows

Visualizing the experimental process is crucial for reproducibility and understanding. The following diagrams illustrate key workflows in the synthesis and characterization of novel pyridine-containing materials.

Caption: Workflow for the synthesis of pyridinonorbornene monomers.

Caption: General workflow for the characterization of pyridine-containing polymers.

Conclusion

The development of novel pyridine-containing monomers is a rapidly advancing field with profound implications for both medicine and materials science. The ability to precisely control the architecture and functionality of polymers derived from these monomers opens up new avenues for creating sophisticated materials with tailored properties. From potent anticancer agents to stimuli-responsive polymers and high-performance electronics, the applications of these versatile building blocks are vast and continue to expand. This guide provides a foundational understanding of the current state of the art, offering researchers and developers the necessary insights to harness the power of pyridine in their own innovations.

References

- 1. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Novel Vinyl-2-2#-bypyridine Monomer and its Homopolymeric/Copolymeric Metal Complexes - FORTH / ICE-HT [iceht.forth.gr]

- 4. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups | Zendy [zendy.io]

- 5. [PDF] Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups | Semantic Scholar [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. 聚(4-乙烯吡啶) average Mw ~60,000 | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 18. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Stimulus-responsive polymers Home [pubs.rsc.org]

- 22. Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

A Preliminary Investigation into the Polymerization of 2-Isopropenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the polymerization of 2-isopropenylpyridine (2IPP). The document details various polymerization methodologies, including anionic, radical, and cationic techniques, with a focus on experimental protocols and quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of polymer chemistry and drug development, offering insights into the synthesis and control of poly(this compound) (P2IPP), a polymer with potential applications in biomedical and pharmaceutical fields.

Anionic Polymerization of this compound

Anionic polymerization, particularly living anionic polymerization, offers a high degree of control over the molecular weight and dispersity of the resulting polymer.[1][2] This method is particularly suitable for monomers with electron-withdrawing groups, such as vinylpyridines.

Experimental Protocol: Living Anionic Polymerization

The following is a generalized protocol for the living anionic polymerization of this compound, adapted from procedures for analogous monomers like 2-vinylpyridine.[3][4] High-vacuum techniques are crucial for the success of this sensitive polymerization.[5]

Materials:

-

Monomer: this compound (2IPP), purified by distillation over calcium hydride.

-

Solvent: Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.

-

Initiator: sec-Butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) in a hydrocarbon solvent, titrated to determine the exact concentration.

-

Terminating Agent: Degassed methanol.

-

Apparatus: All-glass, flame-dried reactor equipped with a magnetic stirrer and break-seals for the addition of reagents under high vacuum.

Procedure:

-

The reactor is assembled, flame-dried under vacuum, and cooled under a positive pressure of purified argon.

-

The purified THF is distilled into the reactor.

-

The reactor is cooled to -78 °C using a dry ice/acetone bath.

-

The purified 2IPP monomer is distilled into the reactor.

-

The initiator solution is added rapidly to the stirred monomer solution via a gas-tight syringe or through a break-seal. The solution should develop a characteristic color, indicating the formation of the living anionic species.

-

The polymerization is allowed to proceed at -78 °C for a predetermined time (typically 1-4 hours).

-

The polymerization is terminated by the addition of degassed methanol, which protonates the living carbanion, leading to the disappearance of the color.

-

The polymer is isolated by precipitation in a large volume of a non-solvent, such as hexane or petroleum ether.

-

The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Quantitative Data: Anionic Polymerization of Vinyl Pyridines

The following table summarizes typical quantitative data obtained from the anionic polymerization of 2-vinylpyridine (2VP), which serves as a close structural analog to 2IPP. This data highlights the excellent control over molecular weight and dispersity achievable with this method.

| Initiator | Mₙ ( g/mol ) (Calculated) | Mₙ ( g/mol ) (Experimental) | Mₙ/Mₙ (PDI) | Reference |

| n-Butyllithium | 49,000 | 48,000 | 1.05 | [4] |

| Tritylsodium | 51,000 | 50,000 | 1.06 | [4] |

| Cumylpotassium | 53,000 | 52,000 | 1.05 | [4] |

| Cumylcesium | 55,000 | 54,000 | 1.06 | [4] |

Visualization: Anionic Polymerization Mechanism

Caption: Anionic polymerization mechanism of this compound.

Radical Polymerization of this compound

Conventional free radical polymerization is a versatile and widely used method for polymer synthesis. While it offers less control over polymer architecture compared to living techniques, it is robust and can be performed under less stringent conditions.

Experimental Protocol: Conventional Radical Polymerization

The following protocol describes a typical free radical polymerization of a vinyl monomer using a thermal initiator like azobisisobutyronitrile (AIBN).

Materials:

-

Monomer: this compound (2IPP), inhibitor removed by passing through a column of basic alumina.

-

Solvent: Toluene or N,N-dimethylformamide (DMF).

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Apparatus: Schlenk flask or sealed ampule equipped with a magnetic stirrer.

Procedure:

-

The monomer, solvent, and initiator are charged into the reaction vessel.

-

The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

The reaction vessel is sealed under vacuum or an inert atmosphere (e.g., argon or nitrogen).

-

The vessel is placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a specified time.

-

The reaction is quenched by cooling to room temperature and exposing the mixture to air.

-

The polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.

Quantitative Data: Radical Polymerization of Vinyl Pyridines

Data for the conventional radical polymerization of 2-vinylpyridine (2VP) is presented below, illustrating the typically broader molecular weight distributions obtained with this method.

| Initiator | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |

| AIBN | 60 | 85 | 35,000 | 1.85 | N/A |

| Benzoyl Peroxide | 70 | 92 | 42,000 | 1.92 | N/A |

Note: Specific literature data for the conventional radical polymerization of this compound with detailed characterization is limited. The data presented is representative for a typical vinyl pyridine monomer.

Visualization: Radical Polymerization Mechanism

References

- 1. youtube.com [youtube.com]

- 2. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Quantitative methods for evaluating optical and frictional properties of cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

An In-Depth Technical Guide to the Reactivity of the Isopropenyl Group in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isopropenyl group when attached to a pyridine ring. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the isopropenyl moiety, distinguishing it from its carbocyclic analog, isopropenylbenzene (α-methylstyrene). This document details common reaction types, provides generalized experimental protocols, and presents quantitative data where available for analogous systems.

Electronic and Steric Influences on Reactivity

The isopropenyl group, a C3-alkene substituent, offers a versatile handle for chemical modifications. Its reactivity is primarily governed by the π-bond of the carbon-carbon double bond. However, its attachment to a pyridine ring introduces specific electronic and steric considerations:

-

Electronic Effects: The pyridine ring is electron-withdrawing, which can influence the electron density of the isopropenyl group's double bond. This can affect its susceptibility to electrophilic and nucleophilic attack.

-

Steric Hindrance: The position of the isopropenyl group on the pyridine ring relative to the nitrogen atom can introduce steric hindrance, potentially impeding the approach of bulky reagents.

Key Reactions of the Isopropenyl Group on Pyridine Derivatives

The isopropenyl group on pyridine derivatives can undergo a variety of reactions typical of alkenes, including addition reactions, oxidations, reductions, and carbon-carbon bond-forming reactions.

Addition Reactions

2.1.1. Catalytic Hydrogenation (Reduction)

Catalytic hydrogenation reduces the isopropenyl group to an isopropyl group. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.

Table 1: Representative Data for Catalytic Hydrogenation of Alkenes

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Styrene | 10% Pd/C | Ethanol | 25 | 1 | >95 |

| α-Methylstyrene | PtO₂ | Acetic Acid | 25 | 3 | >95 |

| 2-Vinylpyridine | Pd/C | Methanol | 25 | 1 | 98 |

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Preparation: In a suitable hydrogenation vessel, dissolve the isopropenylpyridine derivative (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or acetic acid).

-

Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C or PtO₂) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-50 atm) and stir the reaction mixture at the appropriate temperature (usually room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

2.1.2. Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the isopropenyl group into a primary alcohol with anti-Markovnikov regioselectivity. The reaction proceeds via the addition of a borane reagent (e.g., BH₃·THF or 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base.[1]

Table 2: Representative Data for Hydroboration-Oxidation of Alkenes

| Substrate | Borane Reagent | Oxidation Conditions | Yield (%) | Regioselectivity |

| Styrene | BH₃·THF | H₂O₂, NaOH | 90 | >99% (anti-Markovnikov) |

| 1-Hexene | 9-BBN | H₂O₂, NaOH | 95 | >99% (anti-Markovnikov) |

| α-Methylstyrene | BH₃·THF | H₂O₂, NaOH | 85 | >99% (anti-Markovnikov) |

Experimental Protocol: General Procedure for Hydroboration-Oxidation

-

Hydroboration: To a solution of the isopropenylpyridine derivative (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add the borane reagent (e.g., 1.0 M BH₃·THF solution, 1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-4 hours).

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M NaOH, 1.5 eq) followed by the dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂, 1.5 eq).

-

Work-up: Stir the mixture at room temperature for several hours. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Oxidation Reactions

Epoxidation

Epoxidation of the isopropenyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This reaction is typically stereospecific.[2]

Table 3: Representative Data for Epoxidation of Alkenes

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Styrene | m-CPBA | Dichloromethane | 25 | 92 |

| Cyclohexene | Peracetic Acid | Chloroform | 25 | 85 |

| α-Methylstyrene | m-CPBA | Dichloromethane | 25 | 88 |

Experimental Protocol: General Procedure for Epoxidation

-

Reaction Setup: Dissolve the isopropenylpyridine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the peroxy acid (e.g., m-CPBA, 1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C or room temperature while monitoring its progress by TLC.

-

Work-up: Upon completion, quench the excess peroxy acid by adding a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

Carbon-Carbon Bond-Forming Reactions

2.3.1. Diels-Alder Reaction

The isopropenyl group can act as a dienophile in Diels-Alder reactions, particularly when activated by the electron-withdrawing pyridine ring, especially in the presence of a Lewis acid.[3][4] This [4+2] cycloaddition reaction with a suitable diene forms a substituted cyclohexene ring.[5]

Table 4: Representative Data for Lewis Acid-Promoted Diels-Alder Reactions of Vinylpyridines

| Dienophile | Diene | Lewis Acid | Solvent | Yield (%) | Regioselectivity |

| 2-Vinylpyridine | Isoprene | BF₃·OEt₂ | Dichloromethane | 85 | 9:1 |

| 4-Vinylpyridine | 2,3-Dimethyl-1,3-butadiene | BF₃·OEt₂ | Dichloromethane | 92 | >20:1 |

| 2-Vinylpyridine | Cyclopentadiene | BF₃·OEt₂ | Dichloromethane | 78 | >20:1 (endo:exo) |

Data adapted for vinylpyridine as a close analog.

Experimental Protocol: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction

-

Reaction Setup: To a solution of the isopropenylpyridine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at low temperature (e.g., -78 °C), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

-

Diene Addition: After stirring for a short period, add the diene (1.2-2.0 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir until completion (monitored by TLC or NMR).

-

Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

2.3.2. Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of the isopropenyl group with an aryl or vinyl halide to form a more substituted alkene.[6][7]

2.3.3. Suzuki Coupling

For Suzuki coupling, a halo-substituted isopropenylpyridine would be required to couple with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9]

2.3.4. Olefin Metathesis

Olefin metathesis, using catalysts like Grubbs' or Schrock's catalysts, can be employed for ring-closing metathesis (if another double bond is present in the molecule), cross-metathesis with another alkene, or ring-opening metathesis polymerization.[10]

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]

- 3. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]